1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine
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Overview
Description
1-(3-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine is a compound belonging to the class of dibenzo[b,f]oxepines, which are heterocyclic compounds containing a seven-membered oxepine ring fused to two benzene rings.
Preparation Methods
The synthesis of 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the FeCl3-catalyzed alkyne-aldehyde metathesis reaction, which provides high regio- and chemoselectivity under mild conditions . Industrial production methods often utilize microwave-induced reactions or copper-catalyzed coupling reactions to achieve high yields and efficiency .
Chemical Reactions Analysis
1-(3-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, leading to the formation of amino derivatives.
Cyclization: Intramolecular cyclization reactions can form additional ring structures, enhancing the compound’s complexity
Scientific Research Applications
1-(3-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological studies to investigate its interactions with proteins and enzymes.
Industry: The compound is utilized in the production of advanced materials and as a precursor for synthesizing other bioactive molecules
Mechanism of Action
The mechanism of action of 1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets, such as microtubules. The compound can inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with other cellular pathways, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-(3-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as:
Dibenzo[b,f]oxepine: The parent compound with a simpler structure and fewer substituents.
1-(4-Methylphenoxy)-3-nitrodibenzo[b,f]oxepine: A similar compound with a different substitution pattern on the phenoxy group.
1-(3-Methylphenoxy)-3-aminodibenzo[b,f]oxepine: A derivative with an amino group instead of a nitro group, leading to different reactivity and biological activities
Properties
IUPAC Name |
4-(3-methylphenoxy)-2-nitrobenzo[b][1]benzoxepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-14-5-4-7-17(11-14)25-20-12-16(22(23)24)13-21-18(20)10-9-15-6-2-3-8-19(15)26-21/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFGOBBLJOIJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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